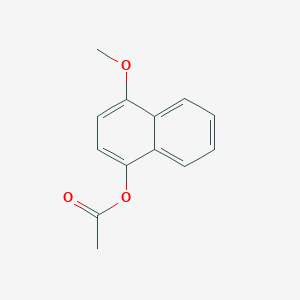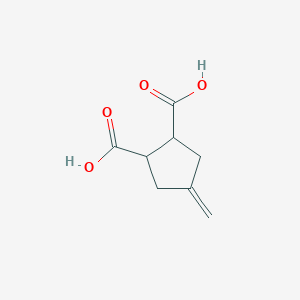
4-Methylenecyclopentane-1,2-dicarboxylic acid
Übersicht
Beschreibung
4-Methylenecyclopentane-1,2-dicarboxylic acid (MCPD) is a cyclic dicarboxylic acid that has been widely studied for its various biochemical and physiological effects. MCPD is a key intermediate in the synthesis of various bioactive compounds and is commonly used in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Enantiospecific Intramolecular Heck Reactions
Researchers have utilized 4-methylenecyclopentane-1,2-dicarboxylic acid in enantiospecific intramolecular Heck reactions. These reactions, catalyzed by nickel, are effective for synthesizing enantioenriched methylenecyclopentanes from secondary benzylic ethers. The process has been demonstrated to produce trisubstituted olefins with controlled absolute configuration and alkene geometry, showcasing its potential in the stereospecific synthesis of complex organic structures (Harris, Konev, & Jarvo, 2014).
Cyclopentyl Cation Studies
In studies on the stability and formation of carbonium ions, 4-methylenecyclopentane-1,2-dicarboxylic acid has been referenced. These investigations have enhanced our understanding of carbonium ion mechanisms, particularly in hydrocarbon isomerization processes (Olah, Bollinger, Cupas, & Lukas, 1967).
Inhibition of Fatty Acid Oxidation
Research has also involved using derivatives of methylenecyclopropaneacetic acid, closely related to 4-methylenecyclopentane-1,2-dicarboxylic acid, to study the inhibition of fatty acid oxidation. These studies have elucidated the structural-activity relationship between analogues and their impact on biochemical pathways in rats (Tserng, Jin, & Hoppel, 1991).
Synthesis of Cyclopentanes
The compound has also been utilized in the synthesis of 2-methylenecyclobutanones, which further undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides. This process demonstrates its application in the construction of complex molecular architectures, offering potential utility in organic synthesis and medicinal chemistry (Yu et al., 2014).
Study of Metal-Organic Frameworks
In the field of materials science, a study utilized 4-methylenecyclopentane-1,2-dicarboxylic acid in the exploration of metal-organic frameworks (MOFs). These MOFs have been studied for their ability to undergo reversible water intercalation, demonstrating changes in color and coordination, which could have implications in various applications like sensing and catalysis (Mahata, Ramya, & Natarajan, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylidenecyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRZNHDCDDIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529169 | |
| Record name | 4-Methylidenecyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylenecyclopentane-1,2-dicarboxylic acid | |
CAS RN |
90474-14-9 | |
| Record name | 4-Methylene-1,2-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90474-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylidenecyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



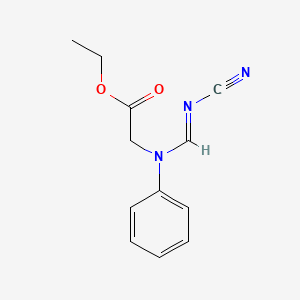
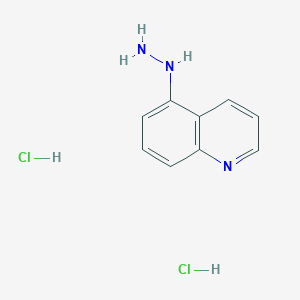
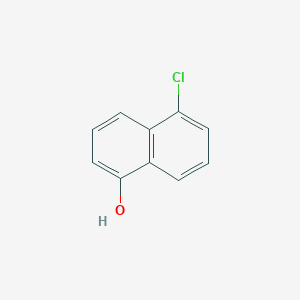
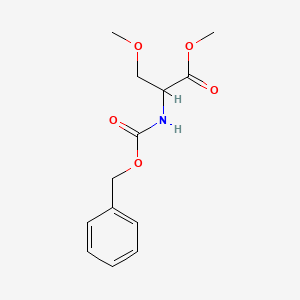
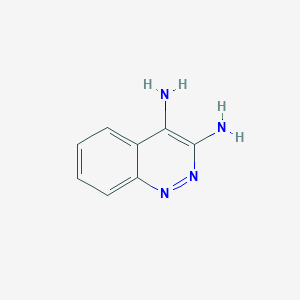
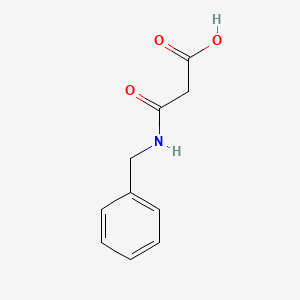
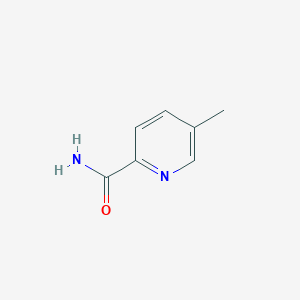
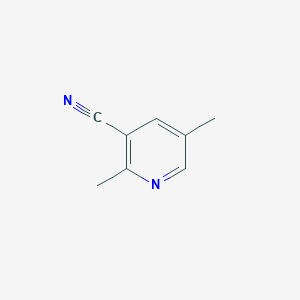

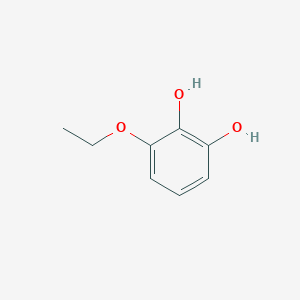

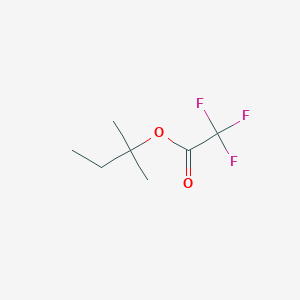
![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
